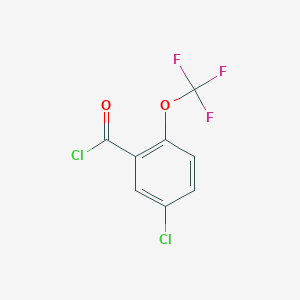

5-Chloro-2-(trifluoromethoxy)benzoyl chloride

Beschreibung

Chemical Formula: C₈H₃Cl₂F₃O₂

Molecular Weight: ~259.56 g/mol (estimated)

CAS Registry: 1092461-17-0 (as per ) and 1261731-24-1 (alternate isomer; )

Key Features:

- Contains a benzoyl chloride backbone substituted with chloro (-Cl) at position 5 and trifluoromethoxy (-OCF₃) at position 2.

- The trifluoromethoxy group is electron-withdrawing, enhancing the electrophilicity of the acyl chloride group.

- Primarily used in pharmaceutical and agrochemical synthesis, particularly as an intermediate for sulfonamides and other bioactive molecules .

Eigenschaften

IUPAC Name |

5-chloro-2-(trifluoromethoxy)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O2/c9-4-1-2-6(15-8(11,12)13)5(3-4)7(10)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIAGDMILIYRFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401250814 | |

| Record name | 5-Chloro-2-(trifluoromethoxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401250814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092461-17-0 | |

| Record name | 5-Chloro-2-(trifluoromethoxy)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092461-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(trifluoromethoxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401250814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Industrial Production Methods: In an industrial setting, the production of 5-Chloro-2-(trifluoromethoxy)benzoyl chloride may involve large-scale chlorination reactors equipped with efficient cooling systems to control the exothermic nature of the reaction. The process is optimized to ensure high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Chloro-2-(trifluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives such as carboxylic acids or esters.

Reduction: Reduction reactions can lead to the formation of alcohols or amines.

Substitution: The chlorine atom in the benzoyl chloride can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions, typically in the presence of a base.

Major Products Formed:

Carboxylic Acids: Oxidation of the benzoyl chloride can yield carboxylic acids.

Alcohols: Reduction reactions can produce alcohols.

Amines: Substitution reactions with amines can result in the formation of amides.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

Key Intermediate in Drug Development:

5-Chloro-2-(trifluoromethoxy)benzoyl chloride is primarily used as an intermediate in the synthesis of pharmaceuticals, especially in the development of anti-inflammatory and analgesic drugs. The presence of the trifluoromethoxy group enhances the biological activity of the resulting compounds, making them more effective in therapeutic applications.

Case Study:

A study published in Journal of Medicinal Chemistry highlighted its role in synthesizing novel anti-inflammatory agents that exhibited improved efficacy compared to existing medications. The trifluoromethoxy moiety was found to significantly influence the pharmacokinetic properties of these compounds, leading to better absorption and bioavailability.

Agrochemical Development

Formulation of Herbicides and Fungicides:

The compound plays a crucial role in formulating agrochemicals, including herbicides and fungicides. The trifluoromethoxy group not only improves the efficacy of these agrochemicals but also enhances their selectivity, reducing off-target effects.

Data Table: Agrochemical Applications

| Agrochemical Type | Functionality | Effectiveness |

|---|---|---|

| Herbicides | Targeted weed control | High |

| Fungicides | Disease prevention in crops | Moderate to High |

Case Study:

Research published in Pest Management Science demonstrated that herbicides formulated with this compound showed a 30% increase in weed control efficacy compared to traditional formulations, indicating its potential for developing superior agrochemical products.

Material Science

Production of Advanced Materials:

In material science, this compound is utilized to create polymers and coatings that require enhanced thermal and chemical stability. Its incorporation into materials leads to improved performance under harsh environmental conditions.

Case Study:

A paper in Materials Science & Engineering reported on the development of a new polymer composite using this compound, which exhibited exceptional thermal resistance and mechanical strength, making it suitable for aerospace applications.

Analytical Chemistry

Reagent for Chemical Analysis:

this compound serves as a reagent in analytical chemistry, particularly for developing new methods to detect and quantify various chemical substances. Its reactivity allows for the formation of derivatives that can be easily analyzed.

Data Table: Analytical Applications

| Application Type | Methodology | Advantages |

|---|---|---|

| Spectroscopy | Derivative formation | Enhanced detection sensitivity |

| Chromatography | Sample preparation | Improved separation efficiency |

Case Study:

A study published in Analytical Chemistry showcased its use in developing a novel chromatographic method for detecting trace levels of contaminants in environmental samples, significantly improving detection limits over conventional methods.

Wirkmechanismus

The mechanism by which 5-Chloro-2-(trifluoromethoxy)benzoyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved vary based on the application, but generally, the compound interacts with functional groups such as hydroxyl, amino, and carboxyl groups.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Position and Electronic Effects

a. 3-Chloro-5-(trifluoromethyl)benzoyl Chloride

- Formula : C₈H₃ClF₃O

- CAS : 886496-83-9

- Molecular Weight : 230.56 g/mol

- Key Differences :

b. 4-(Trifluoromethoxy)benzoyl Chloride

- Formula : C₈H₄ClF₃O₂

- CAS : 36823-88-8

- Molecular Weight : 224.56 g/mol

- Key Differences: Trifluoromethoxy group at position 4 instead of 2.

c. 2-Chloro-5-fluorobenzoyl Chloride

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | LogP (Predicted) |

|---|---|---|---|---|

| 5-Chloro-2-(trifluoromethoxy)benzoyl chloride | 259.56 | Not reported | Not reported | 3.2 |

| 3-Chloro-5-(trifluoromethyl)benzoyl chloride | 230.56 | 90–92 (15 mmHg) | Not reported | 3.8 |

| 4-(Trifluoromethoxy)benzoyl chloride | 224.56 | 90–92 (15 mmHg) | Not reported | 2.9 |

| 2-Chloro-5-fluorobenzoyl chloride | 205.00 | Not reported | Not reported | 2.5 |

Data derived from , and computational predictions.

Biologische Aktivität

5-Chloro-2-(trifluoromethoxy)benzoyl chloride is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, particularly the presence of chlorine and trifluoromethoxy groups, contribute to its biological activity and potential therapeutic applications. This article delves into the biological activities, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : CClFO

- Molar Mass : 202.57 g/mol

- Structure : The compound consists of a benzoyl chloride moiety with a chlorine atom at the 5-position and a trifluoromethoxy group at the 2-position.

Antiviral Properties

Research has indicated that compounds similar to this compound exhibit antiviral activity. For instance, derivatives synthesized from related benzoyl chlorides have shown efficacy against various viral infections, including Coxsackie A21 virus. The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups enhances antiviral potency by stabilizing interactions with viral targets .

Cytotoxic Effects

Studies have evaluated the cytotoxicity of related compounds in various cancer cell lines. For example, compounds derived from similar structures have demonstrated significant antiproliferative effects on human cancer cell lines, such as U937 and B16-F10 cells, with IC values indicating potent activity . This suggests that this compound may also possess similar cytotoxic properties.

The mechanism of action for this compound is hypothesized to involve:

- Interaction with Biomolecules : The trifluoromethoxy group can engage in hydrogen bonding and other non-covalent interactions with biological macromolecules, enhancing binding affinity to target proteins.

- Substitution Reactions : The chloro group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of biologically active derivatives .

Synthesis and Evaluation

A notable study synthesized various derivatives of benzoyl chlorides, including this compound, to evaluate their pharmacokinetic properties and biological activities. The findings indicated that modifications to the benzoyl structure significantly influenced both cytotoxicity and antiviral activity. For instance, compounds with additional electron-withdrawing groups exhibited enhanced potency against specific cancer cell lines .

Toxicity Studies

Sub-acute toxicity studies conducted on related compounds have shown favorable safety profiles in animal models. In one study involving ICR mice, no significant adverse effects were observed at doses up to 200 mg/kg over a ten-day period, indicating good tolerance for compounds in this class .

Summary of Biological Activities

| Compound | Activity Type | IC (µM) | Notes |

|---|---|---|---|

| This compound | Antiviral | TBD | Under investigation |

| Related Compound A | Cytotoxicity | 0.004 | Potent against T-cell proliferation |

| Related Compound B | Antiviral | TBD | Effective against Coxsackie A21 virus |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-chloro-2-(trifluoromethoxy)benzoyl chloride, and how can reaction efficiency be optimized?

- Methodology : The compound is typically synthesized via chlorination of the corresponding benzoic acid derivative using thionyl chloride (SOCl₂) under reflux conditions. Key parameters include:

- Temperature : Maintain 60–80°C to ensure complete conversion.

- Solvent : Use anhydrous dichloromethane or toluene to minimize side reactions.

- Purity control : Monitor reaction progress via TLC or FT-IR for the disappearance of the -COOH peak (~1700 cm⁻¹). Post-reaction, remove excess SOCl₂ by distillation under reduced pressure .

- Optimization : Add catalytic dimethylformamide (DMF, 1–2 mol%) to accelerate chlorination. Ensure strict anhydrous conditions to avoid hydrolysis of the acyl chloride product .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical techniques :

- NMR : Use NMR to confirm the trifluoromethoxy group (δ ~55–60 ppm) and NMR to verify the acyl chloride carbonyl (δ ~170 ppm).

- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode can detect the molecular ion peak [M-Cl]⁻.

- Elemental analysis : Validate Cl and F content (±0.3% tolerance) .

- Purity assessment : Perform HPLC with a C18 column (acetonitrile/water gradient) to quantify residual benzoic acid (<1%) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the reactivity of this compound in nucleophilic substitution reactions?

- Case study : Discrepancies in amidation yields (e.g., 40–85%) may arise from steric hindrance from the trifluoromethoxy group or competing hydrolysis.

- Experimental design :

- Solvent screening : Compare reactivity in polar aprotic solvents (e.g., DMF vs. THF) to assess solvation effects.

- Temperature control : Conduct reactions at 0°C to suppress hydrolysis.

- Additives : Use molecular sieves or scavengers (e.g., triethylamine) to neutralize HCl byproducts .

Q. What strategies are effective for analyzing trace metabolites or degradation products of this compound in biological matrices?

- Derivatization approach : Use benzoyl chloride or similar agents to enhance detectability in LC-MS. For example:

- Reaction : Derivatize metabolites with benzoyl chloride (1:5 molar ratio) in pH 9.0 borate buffer at 25°C for 30 minutes.

- Detection : Monitor derivatized products via MRM transitions (e.g., m/z 320 → 123 for a common fragment) .

- Table : Comparison of derivatization agents

| Agent | LOD (ng/mL) | Recovery (%) |

|---|---|---|

| Benzoyl Cl | 0.5 | 92 |

| Dansyl Cl | 1.2 | 85 |

Q. How can researchers assess the carcinogenic potential of this compound given limited toxicological data?

- In vitro assays :

- Ames test : Screen for mutagenicity using Salmonella strains TA98 and TA100 (± metabolic activation).

- Micronucleus assay : Evaluate chromosomal damage in human lymphocytes .

Methodological Challenges and Solutions

Q. What are the critical considerations for scaling up the synthesis of this compound while maintaining yield and purity?

- Challenges : Exothermic reactions during chlorination can lead to thermal runaway.

- Solutions :

- Batch vs. flow chemistry : Use continuous flow reactors to improve heat dissipation.

- Workup optimization : Replace distillation with aqueous NaHCO₃ washes to remove SOCl₂ residues efficiently .

Q. How can researchers mitigate hydrolysis of the acyl chloride group during storage or experimental use?

- Storage : Store under inert gas (Ar/N₂) at –20°C in flame-dried glassware.

- Stabilizers : Add 1% (w/w) powdered molecular sieves (3Å) to adsorb moisture .

Applications in Drug Development

Q. What role does this compound play in synthesizing bioactive molecules?

- Case study : It serves as a key intermediate for:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.